molecular formula C10H13N B3272515 N-Methyl-1-phenylcyclopropanamine CAS No. 56771-48-3

N-Methyl-1-phenylcyclopropanamine

Cat. No. B3272515
CAS RN: 56771-48-3
M. Wt: 147.22 g/mol
InChI Key: VQBPLSIDVQEIRR-UHFFFAOYSA-N
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Description

“N-Methyl-1-phenylcyclopropanamine” is a chemical compound with the molecular formula C10H13N . It is also known by its synonyms "Cyclopropanamine, N-methyl-1-phenyl-" .


Physical And Chemical Properties Analysis

“N-Methyl-1-phenylcyclopropanamine” has a predicted boiling point of 223.1±19.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.47±0.20 .

Scientific Research Applications

  • LSD1 Inhibitors for CNS Disorders : Blass (2016) discusses the role of cyclopropanamine compounds, including N-Methyl-1-phenylcyclopropanamine, as LSD1 inhibitors. LSD1 is a demethylase enzyme influencing gene expression, with potential therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

  • Solid-Phase Extraction for Analyte Determination : Bykov et al. (2017) utilized N-methyl-1-phenyl-2-propanamine in developing a method for determining trace amounts in urine samples. The study focused on selective extraction techniques using molecular imprinted polymer (MIP) - based sorbents, enhancing the sensitivity of GC/MS analyses (Bykov et al., 2017).

  • Synthesis and Characterization of N-alkyl-arylcyclohexylamines : Wallach et al. (2016) described the syntheses and analytical characterizations of various N-alkyl-arylcyclohexylamines, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the analytical profiles of these compounds (Wallach et al., 2016).

  • Mechanistic Studies of Heteroatom-Oxidizing Enzymes : Wimalasena et al. (2001) researched the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions. They found that these compounds undergo unique transformations at room temperature, providing valuable insights for mechanistic studies of enzymes (Wimalasena et al., 2001).

  • Pharmacokinetics and Metabolism : Wu et al. (2006) investigated the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the drug's absorption, clearance, distribution, and metabolism in rats (Wu et al., 2006).

properties

IUPAC Name

N-methyl-1-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBPLSIDVQEIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-phenylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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